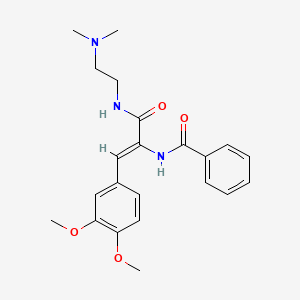
tert-Butyl 3-(2-iodoethoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-iodoethoxy)propanoate:
作用機序
Target of Action
Tert-Butyl 3-(2-iodoethoxy)propanoate is a type of organic compound It’s known that the iodine (i) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound contains an iodine group and a t-butyl ester . The iodine (I) in the compound acts as a good leaving group for nucleophilic substitution reactions . This means that the iodine atom can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction .
Biochemical Pathways
Given its structure and reactivity, it can be inferred that it may be involved in various organic synthesis reactions as a reagent .
Pharmacokinetics
It’s known that the t-butyl ester groups can be deprotected under acidic conditions , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound is often used in organic synthesis as a reagent , implying that it can contribute to the synthesis of other organic compounds.
Action Environment
This compound is a colorless to light yellow liquid with a special odor . It is volatile at room temperature and soluble in various organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: tert-Butyl 3-(2-iodoethoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Ester Hydrolysis: The major product is the corresponding carboxylic acid, along with tert-butanol as a byproduct.
科学的研究の応用
tert-Butyl 3-(2-iodoethoxy)propanoate has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules[][1].
Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients[][1].
Bioconjugation: It serves as a linker in the conjugation of biomolecules, such as peptides and proteins, to various surfaces or other biomolecules.
Material Science: The compound is employed in the modification of polymers and other materials to impart specific properties.
類似化合物との比較
- tert-Butyl 3-(2-chloroethoxy)propanoate
- tert-Butyl 3-(2-bromoethoxy)propanoate
- tert-Butyl 3-(2-fluoroethoxy)propanoate
Comparison: tert-Butyl 3-(2-iodoethoxy)propanoate is unique due to the presence of the iodine atom, which is a better leaving group compared to chlorine, bromine, and fluorine . This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications . Additionally, the tert-butyl ester group provides stability and can be easily removed under acidic conditions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl 3-(2-iodoethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWEVSSGBFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)



![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)




![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2924468.png)
![4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2924469.png)


